molecular formula C15H27NO4 B2390025 Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate CAS No. 1262411-00-6; 651735-59-0

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Cat. No.: B2390025
CAS No.: 1262411-00-6; 651735-59-0
M. Wt: 285.384
InChI Key: GKBUJPUBSPCDGF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (CAS: 1262411-00-6) is a protected amino ester featuring a cyclohexyl backbone with a tert-butoxycarbonyl (Boc) group on the amine and an ethyl acetate moiety at the 2-position. This compound is widely used as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protecting group for amines . Its molecular formula is C15H27NO4, with a molecular weight of 285.38 g/mol, and it is typically available at ≥95% purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBUJPUBSPCDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is primarily utilized as an intermediate in the synthesis of bioactive compounds, particularly in drug development. Its applications include:

  • Synthesis of Pharmaceutical Intermediates : This compound is instrumental in the production of various pharmaceutical agents, such as g-secretase inhibitors and antagonists for receptors like the human vanilloid receptor and dopamine D4 receptor . These compounds are crucial in treating diseases such as Alzheimer's and pain management.
  • Antiviral Research : Recent studies have highlighted its potential role in synthesizing inhibitors targeting viral proteases, which are essential for the replication of viruses, including coronaviruses . The compound's structure allows for modifications that enhance its efficacy against viral targets.

Case Study 1: G-Secretase Inhibitors

Research has demonstrated that this compound serves as a precursor for synthesizing g-secretase inhibitors, which play a critical role in Alzheimer's disease treatment. The compound's ability to undergo further modifications allows for the development of more potent inhibitors with improved pharmacokinetic profiles .

Case Study 2: Antiviral Agents

A recent study explored the efficacy of derivatives synthesized from this compound against viral infections, particularly focusing on coronaviruses. The modifications made to the compound enhanced its binding affinity to viral proteases, showcasing its potential as a lead compound in antiviral drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate (CAS: 75847-80-2)
  • Structure : Replaces the Boc group with a dimethylcarbamoyl group.
  • Molecular Weight : 256.35 g/mol (C13H24N2O3).
  • However, it lacks the acid-labile stability of Boc, making it less versatile in multi-step syntheses requiring orthogonal protection strategies .
Ethyl 2-[trans-4-[(Ethylamino)methyl]cyclohexyl]acetate (CAS: 669080-89-1)
  • Structure: Features an ethylamino-methyl substituent instead of Boc.
  • Molecular Weight: 243.36 g/mol (C14H27NO2).
  • Key Difference : The free amine in this compound eliminates the need for deprotection steps but reduces stability during reactions involving acidic or oxidizing conditions .

Steric and Electronic Modifications

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)phenyl)cyclohexyl)acetate (CAS: 701232-18-0)
  • Structure: Introduces a bromo-methylpropanoylphenyl group, adding steric bulk and electronic complexity.
  • Molecular Weight : 395.33 g/mol (C20H27BrO3).
  • Key Difference : The aromatic and brominated substituent enhances rigidity and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), but the Boc group’s absence limits its utility in amine protection .
Trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 2084-28-8)
  • Structure : Lacks the Boc group and acetate side chain; instead, the amine is directly attached to the cyclohexane ring.
  • Molecular Weight: 207.69 g/mol (C9H18ClNO2).
  • Key Difference : The free amine hydrochloride salt improves water solubility but requires careful handling to prevent undesired side reactions in basic conditions .

Stereochemical Variations

(1R,4R)-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (CAS: 946598-34-1)
  • Structure : Defined stereochemistry at the 1 and 4 positions of the cyclohexane ring.
  • Molecular Weight: 285.38 g/mol (C15H27NO4).
  • Key Difference : The (1R,4R) configuration may enhance binding specificity in chiral environments, such as enzyme-active sites, compared to racemic mixtures .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Purity Application
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate 1262411-00-6 C15H27NO4 285.38 Boc-protected amine ≥95% Peptide synthesis, drug intermediates
Ethyl 2-[(1R,4R)-4-(dimethylcarbamoyl)amino]cyclohexyl]acetate 75847-80-2 C13H24N2O3 256.35 Dimethylcarbamoyl N/A Catalysis studies
Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)phenyl)cyclohexyl)acetate 701232-18-0 C20H27BrO3 395.33 Bromo-aromatic 95% Cross-coupling reactions
Trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride 2084-28-8 C9H18ClNO2 207.69 Free amine (HCl salt) 95% Water-soluble intermediates
(1R,4R)-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate 946598-34-1 C15H27NO4 285.38 Boc-protected amine (stereospecific) Neat Enantioselective synthesis

Preparation Methods

Catalytic Hydrogenation and Esterification

The most widely documented method involves catalytic hydrogenation of 4-nitrophenylacetic acid derivatives. As described in WO2018007986A1, 4-nitrophenylacetic acid undergoes hydrogenation at 40–50°C under 0.1–0.6 bar overpressure using palladium on carbon (Pd/C) as the catalyst. The resulting 4-aminocyclohexylacetic acid intermediate is esterified with ethanol in a one-pot reaction to yield the trans-isomer of ethyl 2-[4-aminocyclohexyl]acetate. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base achieves a 96% yield of the target compound.

Key advantages include high stereoselectivity for the trans-configuration and compatibility with large-scale production. However, the requirement for precise temperature control during hydrogenation (-78°C for DIBALH reduction steps) poses challenges in industrial settings.

Carboxyl Reduction and Cyanide Substitution

An alternative route, patented in CN107011216A, starts with trans-4-Boc-cyclohexanecarboxylic acid. The carboxyl group is reduced to a primary alcohol using sodium borohydride (NaBH₄) and a Lewis acid (e.g., BF₃·Et₂O) in tetrahydrofuran (THF). The resulting trans-4-Boc-aminocyclohexylmethanol is converted to a sulfonate ester (e.g., mesylate or tosylate), which undergoes nucleophilic substitution with cyanide to form trans-4-Boc-aminocyclohexylacetonitrile. Hydrolysis of the nitrile group in aqueous sodium hydroxide at 80°C for 24 hours yields the final product with 99% purity.

This method avoids expensive catalysts and achieves high yields (≥95%) but requires multiple purification steps, increasing production time.

Wittig Reaction and Catalytic Hydrogenation

A novel approach from CN108424371B utilizes 1,4-cyclohexanedione as the starting material. The Wittig reaction with ethyl 2-(triphenylphosphoranylidene)acetate produces ethyl 2-(4-oxocyclohexylidene)acetate, which undergoes catalytic hydrogenation (H₂, Pd/C) to ethyl 2-(4-oxocyclohexyl)acetate. Reductive amination with ammonia and Boc protection yields the target compound.

This method offers operational simplicity and avoids high-pressure conditions, making it safer for industrial use. However, the stereochemical outcome requires careful control to favor the trans-isomer.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Limitations
Catalytic Hydrogenation 4-Nitrophenylacetic acid Hydrogenation, Esterification 96% High stereoselectivity Low-temperature requirements
Carboxyl Reduction trans-4-Boc-cyclohexanecarboxylic acid Reduction, Cyanide substitution 99% No noble metal catalysts Multi-step purification
Wittig Reaction 1,4-Cyclohexanedione Wittig, Hydrogenation 85% Mild conditions, scalable Moderate stereochemical control

Industrial-Scale Considerations

For large-scale production, the carboxyl reduction method (CN107011216A) is preferred due to its use of inexpensive reagents and avoidance of palladium catalysts. In contrast, the catalytic hydrogenation route (WO2018007986A1) remains valuable for laboratories requiring high trans-isomer purity. Recent advancements in flow chemistry could mitigate the low-temperature challenges by enabling precise thermal management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, and what key reaction conditions are employed?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A foundational approach includes:

  • Cyclohexyl Ring Functionalization : Starting with a cyclohexane derivative, such as ethyl 2-(4-oxocyclohexyl)acetate, which undergoes reductive amination or nucleophilic substitution to introduce the amino group .
  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like THF or DCM .
  • Esterification : Ethyl ester groups are introduced via acid-catalyzed esterification or transesterification, often requiring controlled temperatures (0–25°C) to avoid side reactions .
  • Key Conditions : Reactions frequently employ inert atmospheres (N₂/Ar), anhydrous solvents, and catalysts like palladium for coupling steps .

Q. How is the Boc protection group strategically introduced and removed during synthesis?

  • Methodological Answer :

  • Introduction : Boc protection is achieved by reacting the free amine with Boc₂O in the presence of a base (e.g., NaHCO₃) at room temperature. Solvents like THF or DCM are preferred for high yields (>80%) .
  • Removal : Deprotection uses acidic conditions (e.g., 4M HCl in dioxane or TFA/DCM mixtures). The Boc group is cleaved selectively, leaving ester functionalities intact, as demonstrated in peptide synthesis intermediates .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integration (e.g., tert-butyl signals at δ 1.4 ppm) and cyclohexyl ring stereochemistry .
  • HPLC/GC : Used to assess purity (>95%) and monitor reaction progress, especially in enantioselective syntheses .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₅H₂₇NO₄: [M+H]⁺ calc. 310.2013) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical configuration of the cyclohexyl substituents?

  • Methodological Answer :

  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) favor trans-substitution via SN2 mechanisms, while non-polar solvents (e.g., toluene) may promote cis-isomers through steric control .
  • Catalytic Effects : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective synthesis, as seen in the preparation of (1R,4R)-configured derivatives .
  • Data Example : In , ethyl 2-((1R,2S)-2-aminocyclohexyl)acetate was synthesized with >90% enantiomeric excess using a palladium-catalyzed asymmetric hydrogenation .

Q. What strategies optimize yield and purity in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise Purification : Intermediate purification via flash chromatography (silica gel, hexane/EtOAc gradients) minimizes carryover impurities .
  • In Situ Protection : Protecting the amine early in the synthesis prevents side reactions during subsequent steps, improving overall yield (e.g., from 60% to 85% in ) .
  • Reaction Monitoring : Real-time FTIR or LC-MS tracking identifies byproducts (e.g., de-esterified acids), allowing immediate adjustments .

Q. How can conflicting NMR data regarding substituent positions on the cyclohexyl ring be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : COSY and NOESY distinguish axial/equatorial substituents by correlating proton proximities. For example, NOE interactions between the Boc-group and cyclohexyl protons confirm spatial arrangements .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for cis/trans isomers, aiding spectral assignment .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, as applied in for stereochemical confirmation .

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